molecular formula C8H13ClN2O2 B2458648 (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride CAS No. 1640848-93-6

(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride

Katalognummer: B2458648
CAS-Nummer: 1640848-93-6
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: OTASNOUEUZXFLF-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a methoxy group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride typically involves the reaction of 2-methoxypyridine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxy group enhances its solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
  • 4-Methoxypyridin-2-amine
  • (2-Methoxypyridin-4-yl)methanamine dihydrochloride

Uniqueness

®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1640848-93-6

Molekularformel

C8H13ClN2O2

Molekulargewicht

204.65 g/mol

IUPAC-Name

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;/h2-4,7,11H,5,9H2,1H3;1H/t7-;/m0./s1

InChI-Schlüssel

OTASNOUEUZXFLF-FJXQXJEOSA-N

SMILES

COC1=NC=CC(=C1)C(CO)N.Cl.Cl

Isomerische SMILES

COC1=NC=CC(=C1)[C@H](CO)N.Cl

Kanonische SMILES

COC1=NC=CC(=C1)C(CO)N.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.